molecular formula C16H20ClNO3 B8279740 (2-Chloro-5-formyl-benzyl)-cyclopropyl-carbamic Acid tert-butyl Ester

(2-Chloro-5-formyl-benzyl)-cyclopropyl-carbamic Acid tert-butyl Ester

Cat. No. B8279740
M. Wt: 309.79 g/mol
InChI Key: SKFAYWWZXRHNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-5-formyl-benzyl)-cyclopropyl-carbamic Acid tert-butyl Ester is a useful research compound. Its molecular formula is C16H20ClNO3 and its molecular weight is 309.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-5-formyl-benzyl)-cyclopropyl-carbamic Acid tert-butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-5-formyl-benzyl)-cyclopropyl-carbamic Acid tert-butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Chloro-5-formyl-benzyl)-cyclopropyl-carbamic Acid tert-butyl Ester

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

tert-butyl N-[(2-chloro-5-formylphenyl)methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18(13-5-6-13)9-12-8-11(10-19)4-7-14(12)17/h4,7-8,10,13H,5-6,9H2,1-3H3

InChI Key

SKFAYWWZXRHNIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)C=O)Cl)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A O3/O2-mixture (generated by a Fischer ozonolyser) was gently bubbled through a sol. of (2-chloro-5-vinyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester (10.0 g, 32.5 mmol) in CH2Cl2 (356 mL) and MeOH (44 mL) at −78° C. for 60 min. The mixture turned light blue, and pure O2 was bubbled through the mixture until it became colourless. The mixture was purged with a stream of nitrogen for 60 min, and Me2S (44.0 mL) was added. The mixture was stirred at −78° C. for 2 h. The solvents were removed under reduced pressure, and the residue was dried under high vacuum overnight to yield to crude title compound (11.7 g, quantitative yield) that was used further without purification. LC-MS: tR=1.04 min; ES+: 295.34.
Name
O3 O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
356 mL
Type
solvent
Reaction Step Two
Name
Quantity
44 mL
Type
solvent
Reaction Step Two

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